Fmoc-D-Arg(Pmc)-OH
Overview
Description
“Fmoc-D-Arg(Pmc)-OH” is an Fmoc-protected form of L-Arginine . It is used in the synthesis of peptides and peptide fragments . The Fmoc group is a protective group used in solid-phase peptide synthesis .
Synthesis Analysis
“Fmoc-D-Arg(Pmc)-OH” is used in solid-phase peptide synthesis (SPPS) . The Pmc group is removed by trifluoroacetic acid (TFA) in 1-3 hours . It is recommended that this derivative is used in conjunction with Fmoc-Trp (Boc)-OH .Molecular Structure Analysis
The molecular formula of “Fmoc-D-Arg(Pmc)-OH” is C35H42N4O7S . Its molar mass is 662.8 g/mol .Chemical Reactions Analysis
“Fmoc-D-Arg(Pmc)-OH” is incorporated into a growing peptide chain during solid-phase peptide synthesis . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam .Physical And Chemical Properties Analysis
“Fmoc-D-Arg(Pmc)-OH” is a powder . Its molar mass is 662.8 g/mol .Scientific Research Applications
Solid Phase Synthesis of Peptides : Fmoc-D-Arg(Pmc)-OH is used in solid phase synthesis of protected peptide amides. The research by Story and Aldrich (2009) showed the feasibility of using Fmoc-protected amino acids with t-butyl-type side chain protecting groups in synthesizing protected peptide amides, emphasizing the importance of peptide-resin linkage and cleavage conditions for successful synthesis (Story & Aldrich, 2009).
Liquid Chromatography and Precolumn Derivatization : Lopez et al. (1996) developed a method involving precolumn derivatization with FMOC (9-fluorenylmethylchloroformate) for the determination of dimethylamine in groundwater, demonstrating the adaptability of FMOC in analytical chemistry (Lopez et al., 1996).
Cell Culture Applications : Fmoc-protected dipeptides, including Fmoc-D-Arg derivatives, have been used to form nanofibril hydrogels that support cell viability and growth, mimicking the integrin-binding RGD peptide of fibronectin, as demonstrated by Liyanage et al. (2015) (Liyanage et al., 2015).
Synthesis of Ubiquitin : Ramage, Green, and Ogunjobi (1989) achieved the synthesis of ubiquitin using N G -Pmc protection of the Arg residues, showing the utility of Fmoc-D-Arg(Pmc)-OH in the synthesis of complex biomolecules (Ramage et al., 1989).
Diversification of Poly-L-proline-type II Peptide Mimic Scaffolds : Flemer et al. (2008) presented a strategy for the solid-phase diversification of PPII mimic scaffolds through guanidinylation, incorporating analogues of Fmoc-Orn(Mtt)-OH, which includes Fmoc-D-Arg(Pmc)-OH derivatives (Flemer et al., 2008).
Improved Synthesis of Bradykinin : Stephenson, Plieger, and Harding (2011) investigated the use of Fmoc-D-Arg(Pmc)-OH in the improved synthesis of Bradykinin, a bioactive peptide, highlighting the efficiency of this compound in peptide synthesis (Stephenson et al., 2011).
Incorporation in Solid-Phase Peptide Synthesis : Research by de la Torre et al. (2020) explored the incorporation of Fmoc-Arg(Pbf)-OH, a related compound, in solid-phase peptide synthesis, underscoring the relevance of solvent choice and reaction conditions (de la Torre et al., 2020).
Safety And Hazards
Future Directions
“Fmoc-D-Arg(Pmc)-OH” continues to be a valuable tool in peptide synthesis. Its use in solid-phase peptide synthesis allows for the creation of complex peptides for research and development . Future directions may include the development of more efficient synthesis methods and the exploration of new applications in peptide research .
properties
IUPAC Name |
(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)23-16-17-35(4,5)46-30(20)23)47(43,44)39-33(36)37-18-10-15-29(32(40)41)38-34(42)45-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWZCODKTSUZJN-GDLZYMKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449908 | |
Record name | Fmoc-D-Arg(Pmc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Arg(Pmc)-OH | |
CAS RN |
157774-30-6 | |
Record name | Fmoc-D-Arg(Pmc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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